molecular formula C16H12ClN3O2 B2891142 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034236-67-2

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2891142
CAS No.: 2034236-67-2
M. Wt: 313.74
InChI Key: KCPFDEFPKOKHAZ-UHFFFAOYSA-N
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Description

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives It features a benzamide core substituted with a 3-chloro group and a pyrazinylmethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Final coupling: The pyrazinylmethyl group is attached to the chlorinated benzamide through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: Acts as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrazine moiety and a chlorinated benzamide core makes it a versatile compound for diverse applications in medicinal and chemical research.

Properties

IUPAC Name

3-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-3-1-2-11(8-13)16(21)20-9-14-15(19-6-5-18-14)12-4-7-22-10-12/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFDEFPKOKHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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